molecular formula C18H18N2O2 B2696120 1-[2-(3,5-Dimethylphenoxy)ethyl]benzimidazole-2-carbaldehyde CAS No. 953847-24-0

1-[2-(3,5-Dimethylphenoxy)ethyl]benzimidazole-2-carbaldehyde

Cat. No. B2696120
CAS RN: 953847-24-0
M. Wt: 294.354
InChI Key: OESPRGBEIHPLBX-UHFFFAOYSA-N
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Description

1-[2-(3,5-Dimethylphenoxy)ethyl]benzimidazole-2-carbaldehyde, also known as DMBC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMBC is a benzimidazole derivative that has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 1-[2-(3,5-Dimethylphenoxy)ethyl]benzimidazole-2-carbaldehyde is not fully understood. However, studies have suggested that 1-[2-(3,5-Dimethylphenoxy)ethyl]benzimidazole-2-carbaldehyde may exert its biological activity by interacting with specific targets in cells, such as enzymes or receptors. For example, 1-[2-(3,5-Dimethylphenoxy)ethyl]benzimidazole-2-carbaldehyde has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is involved in DNA replication and transcription. 1-[2-(3,5-Dimethylphenoxy)ethyl]benzimidazole-2-carbaldehyde has also been shown to bind to the active site of the bacterial enzyme MurB, which is involved in peptidoglycan biosynthesis.
Biochemical and Physiological Effects:
1-[2-(3,5-Dimethylphenoxy)ethyl]benzimidazole-2-carbaldehyde has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 1-[2-(3,5-Dimethylphenoxy)ethyl]benzimidazole-2-carbaldehyde can induce apoptosis, a form of programmed cell death, in cancer cells. 1-[2-(3,5-Dimethylphenoxy)ethyl]benzimidazole-2-carbaldehyde has also been shown to inhibit the growth of bacterial and viral pathogens. In addition, 1-[2-(3,5-Dimethylphenoxy)ethyl]benzimidazole-2-carbaldehyde has been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

1-[2-(3,5-Dimethylphenoxy)ethyl]benzimidazole-2-carbaldehyde has several advantages as a research tool. It is relatively easy to synthesize and can be modified to introduce different functional groups. 1-[2-(3,5-Dimethylphenoxy)ethyl]benzimidazole-2-carbaldehyde is also stable and can be stored for long periods. However, 1-[2-(3,5-Dimethylphenoxy)ethyl]benzimidazole-2-carbaldehyde has some limitations as a research tool. It has low solubility in water, which can limit its use in aqueous systems. 1-[2-(3,5-Dimethylphenoxy)ethyl]benzimidazole-2-carbaldehyde also has limited bioavailability, which can affect its efficacy in vivo.

Future Directions

There are several future directions for research on 1-[2-(3,5-Dimethylphenoxy)ethyl]benzimidazole-2-carbaldehyde. One area of interest is the development of 1-[2-(3,5-Dimethylphenoxy)ethyl]benzimidazole-2-carbaldehyde-based materials for electronic and optoelectronic applications. Another area of interest is the investigation of 1-[2-(3,5-Dimethylphenoxy)ethyl]benzimidazole-2-carbaldehyde as a potential therapeutic agent for cancer, bacterial, and viral infections. In addition, further studies are needed to elucidate the mechanism of action of 1-[2-(3,5-Dimethylphenoxy)ethyl]benzimidazole-2-carbaldehyde and its potential targets in cells.

Synthesis Methods

1-[2-(3,5-Dimethylphenoxy)ethyl]benzimidazole-2-carbaldehyde can be synthesized using different methods, including the reaction of 2-(3,5-dimethylphenoxy)ethylamine with 2-formylbenzimidazole in the presence of a catalyst. Another method involves the reaction of 2-(3,5-dimethylphenoxy)ethylamine with 2-nitrobenzaldehyde, followed by reduction of the nitro group to an amino group and cyclization to form 1-[2-(3,5-Dimethylphenoxy)ethyl]benzimidazole-2-carbaldehyde.

Scientific Research Applications

1-[2-(3,5-Dimethylphenoxy)ethyl]benzimidazole-2-carbaldehyde has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 1-[2-(3,5-Dimethylphenoxy)ethyl]benzimidazole-2-carbaldehyde has been investigated for its anticancer, antibacterial, and antiviral properties. In material science, 1-[2-(3,5-Dimethylphenoxy)ethyl]benzimidazole-2-carbaldehyde has been used as a building block for the synthesis of novel materials with potential applications in electronic devices. In analytical chemistry, 1-[2-(3,5-Dimethylphenoxy)ethyl]benzimidazole-2-carbaldehyde has been used as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

1-[2-(3,5-dimethylphenoxy)ethyl]benzimidazole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-13-9-14(2)11-15(10-13)22-8-7-20-17-6-4-3-5-16(17)19-18(20)12-21/h3-6,9-12H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OESPRGBEIHPLBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCN2C3=CC=CC=C3N=C2C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(3,5-Dimethylphenoxy)ethyl]benzimidazole-2-carbaldehyde

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